Diethyl (3-methylbut-2-enyl)malonate
Overview
Description
Diethyl (3-methylbut-2-enyl)malonate is an organic compound with the molecular formula C₁₂H₂₀O₄ and a molecular weight of 228.29 g/mol . It is a diester of malonic acid and is characterized by the presence of a 3-methylbut-2-enyl group. This compound is used in various chemical syntheses and has applications in the pharmaceutical and chemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (3-methylbut-2-enyl)malonate can be synthesized through the alkylation of diethyl malonate with 3-methylbut-2-enyl bromide in the presence of a strong base such as sodium ethoxide. The reaction typically proceeds under reflux conditions in an anhydrous solvent like ethanol .
Industrial Production Methods
On an industrial scale, the synthesis of this compound involves the same alkylation reaction but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Diethyl (3-methylbut-2-enyl)malonate undergoes various chemical reactions, including:
Alkylation: The compound can be further alkylated at the methylene group between the ester groups.
Hydrolysis: It can be hydrolyzed to produce the corresponding malonic acid derivative.
Condensation: It can participate in condensation reactions to form cyclic compounds.
Common Reagents and Conditions
Alkylation: Sodium ethoxide or potassium tert-butoxide in anhydrous ethanol.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux.
Condensation: Aniline derivatives in the presence of a base.
Major Products Formed
Alkylation: Produces substituted malonates.
Hydrolysis: Yields malonic acid derivatives.
Condensation: Forms quinolone derivatives.
Scientific Research Applications
Diethyl (3-methylbut-2-enyl)malonate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of complex molecules.
Biology: In the synthesis of bioactive compounds and natural product analogs.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of diethyl (3-methylbut-2-enyl)malonate involves its ability to act as a nucleophile in various chemical reactions. The compound’s malonate moiety can undergo deprotonation to form an enolate, which can then participate in nucleophilic substitution or addition reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Similar Compounds
- Diethyl malonate
- Dimethyl malonate
- Diethyl (2-methylbut-2-enyl)malonate
Uniqueness
Diethyl (3-methylbut-2-enyl)malonate is unique due to the presence of the 3-methylbut-2-enyl group, which imparts distinct reactivity and steric properties compared to other malonate derivatives. This makes it particularly useful in the synthesis of specific bioactive compounds and complex organic molecules .
Properties
IUPAC Name |
diethyl 2-(3-methylbut-2-enyl)propanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-5-15-11(13)10(8-7-9(3)4)12(14)16-6-2/h7,10H,5-6,8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBLYMUHQJDAFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC=C(C)C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00177064 | |
Record name | Diethyl (3-methylbut-2-enyl)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00177064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22539-80-6 | |
Record name | Propanedioic acid, 2-(3-methyl-2-buten-1-yl)-, 1,3-diethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22539-80-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl (3-methylbut-2-enyl)malonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022539806 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl (3-methylbut-2-enyl)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00177064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl (3-methylbut-2-enyl)malonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.955 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIETHYL (3-METHYLBUT-2-ENYL)MALONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJ45VSJ5KL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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